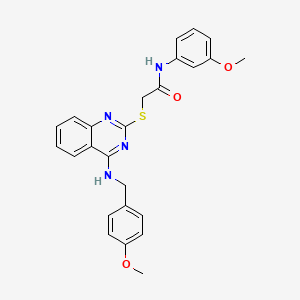

2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as MBQ-AM and has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

The compound has been evaluated for its potential in treating peptic ulcers and ulcerative colitis. Novel quinazoline derivatives demonstrated significant curative activity against acetic acid-induced ulcer models, surpassing standard drugs in efficacy without reported side effects on liver and kidney functions upon prolonged administration. These findings suggest its promise as a safe anti-ulcerogenic agent with potent activity against ulcerative colitis, highlighting the therapeutic potential of quinazoline and acetamide derivatives in gastroenterological conditions (Alasmary et al., 2017).

Analgesic Activity

The compound's analgesic properties were explored through the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives, revealing significant in vitro analgesic activity. These compounds showed promising analgesic effects, offering a potential avenue for developing new pain management therapies (Osarodion, 2023).

Anti-Inflammatory Activities

Further research into 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones unveiled notable analgesic and anti-inflammatory capabilities. Among the synthesized compounds, specific derivatives emerged as highly active, showing superior potency to diclofenac sodium in anti-inflammatory tests and presenting only mild ulcerogenic potential compared to acetylsalicylic acid. This underlines the compound's potential as a basis for developing new anti-inflammatory medications with reduced gastrointestinal side effects (Alagarsamy et al., 2011).

Antiviral Activity

The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives through microwave irradiation offered insights into the antiviral potential of quinazoline-based compounds. These newly synthesized compounds displayed a range of activities against Tobacco mosaic virus (TMV), suggesting the feasibility of quinazoline derivatives as antiviral agents, thereby contributing to the development of novel antiviral medications (Luo et al., 2012).

H1-antihistaminic Agents

In the quest for new H1-antihistaminic agents, the synthesis of novel quinazolin-4(3H)-ones highlighted the potential of these compounds in treating histamine-induced conditions like allergies. Research demonstrated that certain quinazolin-4(3H)-one derivatives could effectively protect against histamine-induced bronchospasm in guinea pigs, offering a promising direction for the development of new antihistamines with minimal sedative effects (Alagarsamy & Parthiban, 2013).

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S/c1-31-19-12-10-17(11-13-19)15-26-24-21-8-3-4-9-22(21)28-25(29-24)33-16-23(30)27-18-6-5-7-20(14-18)32-2/h3-14H,15-16H2,1-2H3,(H,27,30)(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQNTVVOZOSYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)

![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)

![N-butyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2505678.png)

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)

![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)

![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)

![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)